molecular formula C8H10N2O2S B13875281 (2S)-1-thiazol-2-ylpyrrolidine-2-carboxylic acid

(2S)-1-thiazol-2-ylpyrrolidine-2-carboxylic acid

Cat. No.: B13875281
M. Wt: 198.24 g/mol
InChI Key: XGQJFVPSDZWOII-UHFFFAOYSA-N
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Description

(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazole group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides, while reduction of the carboxylic acid group could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of (2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate: An ester derivative of the carboxylic acid.

Uniqueness

(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)

InChI Key

XGQJFVPSDZWOII-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)C(=O)O

Origin of Product

United States

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